An In-depth Technical Guide to 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate (CAS Number: 72928-02-0)
An In-depth Technical Guide to 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate (CAS Number: 72928-02-0)
Introduction
4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate, identified by the CAS number 72928-02-0, is a significant liquid crystal compound.[1][2][3][4] Its molecular structure, featuring a rigid core composed of a phenyl and a cyclohexyl ring linked by a benzoate ester group, and flexible propyl chains at both ends, imparts the characteristic properties essential for liquid crystal applications. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical and physical properties, synthesis, analytical characterization, and applications, with a focus on the causal relationships between its structure and function.
Physicochemical Properties
The properties of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate are intrinsically linked to its molecular architecture. The presence of both rigid (phenyl, cyclohexyl, benzoate) and flexible (propyl) moieties is a deliberate design choice to achieve specific mesophase behavior.
| Property | Value | Source |
| CAS Number | 72928-02-0 | [1][2][3][4] |
| Molecular Formula | C25H32O2 | [1][2] |
| Molecular Weight | 364.53 g/mol | [1][5] |
| Density | 1.019 g/cm³ | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
The trans configuration of the substituted cyclohexyl ring is crucial. It ensures a more linear and rigid molecular shape compared to the cis isomer, which is a key factor in the formation of stable liquid crystal phases. This linearity facilitates the anisotropic alignment of molecules, a prerequisite for the electro-optical switching behavior exploited in display technologies.
Synthesis and Purification
The synthesis of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is typically achieved through an esterification reaction.[6] This process involves the reaction of trans-4-(4-propylcyclohexyl)benzoic acid with 4-propylphenol. The reliability and purity of these precursors are paramount to achieving a high-quality final product with consistent performance characteristics.[6]
Synthesis of Precursors
1. trans-4-(4-propylcyclohexyl)benzoic acid:
This crucial intermediate can be synthesized by the hydrogenation of 4-propyl-benzoic acid using a supported ruthenium/carbon catalyst in an inorganic aqueous alkali medium.[7] This method is advantageous as it allows for a subsequent isomerization step without the need for solvent exchange, leading to a high trans/cis isomer ratio (up to 99/1) and high yields.[7]
2. 4-propylphenol:
A common method for the synthesis of 4-propylphenol is the alkylation of phenol with propylene using an acid catalyst.[8] This reaction generally favors the formation of the para-substituted product.[8]
Esterification Protocol
The following is a generalized protocol for the esterification reaction to form the title compound.
Materials:
-
trans-4-(4-propylcyclohexyl)benzoic acid
-
4-propylphenol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-(4-propylcyclohexyl)benzoic acid and 4-propylphenol in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate.
Synthesis Workflow Diagram
Caption: Synthesis pathway for the target compound.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the presence of aromatic, cyclohexyl, and propyl protons and carbons in the correct ratios and with the expected chemical shifts and splitting patterns. The coupling constants in the ¹H NMR spectrum of the cyclohexyl ring can be used to confirm the trans stereochemistry. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (around 1735-1750 cm⁻¹), C-O stretching vibrations, and aromatic and aliphatic C-H stretching. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (364.53 g/mol ).[1][5] Predicted m/z values for various adducts can be used for confirmation.[9] |
| High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the purity of the compound. A single sharp peak indicates a high-purity sample. |
| Differential Scanning Calorimetry (DSC) | DSC is used to determine the phase transition temperatures (e.g., melting point, clearing point) and enthalpies, which are critical for characterizing its liquid crystalline behavior. |
Applications in Liquid Crystal Displays (LCDs)
The primary application of 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is as a component in liquid crystal mixtures for advanced display technologies.[10][11] Its molecular structure allows for stable alignment and efficient switching between different states when an electric field is applied, which is fundamental for high-resolution and fast-response displays.[11][12]
The compound contributes to several key properties of liquid crystal mixtures:
-
Wide Nematic Range: It helps to maintain the liquid crystalline phase over a broad range of temperatures.
-
Positive Dielectric Anisotropy: The ester linkage and the overall molecular structure contribute to a positive dielectric anisotropy, which is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs.[12]
-
Low Viscosity: The propyl chains contribute to a relatively low viscosity, which is important for achieving fast response times.
-
High Birefringence: The combination of the aromatic and cycloaliphatic rings leads to a significant difference in refractive indices for light polarized parallel and perpendicular to the molecular axis (birefringence), which is necessary for modulating light in an LCD.
Logical Relationship in LCD Functionality
Caption: How molecular properties influence display performance.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid direct contact with skin and eyes, and do not inhale the dust or vapor.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate is a well-designed liquid crystal material with a structure optimized for applications in display technology. Its synthesis, while requiring careful control of stereochemistry and purity, is based on established organic chemistry principles. The unique combination of a rigid core and flexible terminal chains gives rise to the desirable physical properties that make it a valuable component in modern liquid crystal mixtures. Understanding the structure-property relationships of this and similar molecules is key to the continued innovation in the field of liquid crystal displays and other electro-optical devices.
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